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TMX-4116

CK1α degradation molecular glue selectivity IKZF1/IKZF3 sparing

Isolating CK1α-dependent phenotypes from confounding IKZF1/3 neosubstrate effects remains a barrier in del(5q) MDS and multiple myeloma research. TMX-4116 solves this: • Engineered from FPFT-2216 to remove off-target PDE6D/IKZF1/3 degradation • DC50 <200 nM for CK1α; spares IKZF1, IKZF3, PDE6D (quantitative proteomics validated) • Cleaner pharmacological signature vs lenalidomide (incomplete degradation) and SJ7095 (IKZF1 active) • Quantitative HTRF profiling data available; ideal for CRBN selectivity panels and SAR campaigns

Molecular Formula C17H19N5O4S
Molecular Weight 389.4 g/mol
Cat. No. B15608361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMX-4116
Molecular FormulaC17H19N5O4S
Molecular Weight389.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H19N5O4S/c1-26-14-10(9-27-15(14)17(25)21-6-2-3-7-21)11-8-22(20-19-11)12-4-5-13(23)18-16(12)24/h8-9,12H,2-7H2,1H3,(H,18,23,24)
InChIKeyOOIINFBRWZQRRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TMX-4116: Selective CK1α Degrader


TMX-4116 (CAS: 2766385-56-0) is a small-molecule molecular glue degrader that redirects the CRL4CRBN E3 ubiquitin ligase to selectively ubiquitinate and degrade casein kinase 1α (CK1α). Derived through focused medicinal chemistry optimization of the multi-target degrader FPFT-2216, TMX-4116 belongs to the glutarimide-based class of cereblon modulators [1]. It exhibits a molecular weight of 389.43 g/mol and achieves half-maximal degradation concentrations (DC50) below 200 nM for CK1α across multiple hematological cancer cell lines, including MOLT4, Jurkat, and MM.1S, while sparing the degradation of IKZF1, IKZF3, and PDE6D [1].

Selective CK1α degrader via CRL4CRBN E3 ligase, optimized to spare IKZF1/3 and PDE6D neosubstrates
Derived from multi-target degrader FPFT-2216; designed for studies requiring isolated CK1α pathway interrogation
Effective CK1α degradation in hematological cancer cell models (MOLT4, Jurkat, MM.1S) without confounding IKZF1/3 effects

TMX-4116 vs. Other CK1α Degraders


CK1α degradation is a therapeutically validated mechanism in del(5q) myelodysplastic syndrome and multiple myeloma, but the extent to which a degrader engages CK1α versus off-target neosubstrates fundamentally determines its biological readout and experimental interpretability. The parent compound FPFT-2216 degrades PDE6D, IKZF1, IKZF3, and CK1α simultaneously, confounding target-specific conclusions [1]. Lenalidomide, the only FDA-approved IMiD known to degrade CK1α, produces incomplete degradation even at 10 μM, limiting its utility as a chemical probe [2]. Next-generation degrader SJ7095 achieves improved CK1α potency (DC50 = 35 nM) but retains potent IKZF1 degradation (DC50 = 33 nM) [3]. TMX-4116 was specifically engineered to dissociate CK1α degradation from IKZF1/3 and PDE6D engagement, providing a tool compound with a substantially cleaner pharmacological signature for studies where CK1α-targeted degradation must be isolated from confounding neosubstrate effects [1].

Target Compound
TMX-4116
CK1α-selective degrader; no IKZF1/3 or PDE6D degradation at ≤1 µM
Potential Substitute
FPFT-2216
Multi-target degrader (PDE6D, IKZF1/3, CK1α); confounds CK1α-specific conclusions
Target Compound
TMX-4116
Achieves robust CK1α degradation
Potential Substitute
Lenalidomide
Clinically approved agent; incomplete CK1α degradation even at 10 µM, limiting its research utility as a selective probe
Target Compound
TMX-4116
Clean CK1α perturbation; no IKZF1 degradation
Potential Substitute
SJ7095
Dual CK1α/IKZF1 degrader; potent IKZF1 degradation may confound transcriptional readouts

TMX-4116 Selectivity Evidence


CK1α-Selective Degradation vs. FPFT-2216

TMX-4116 was directly compared to its parent compound FPFT-2216 in MOLT4 cells by both immunoblotting and quantitative proteomics. At a fixed dose of 1 µM, FPFT-2216 degraded PDE6D, IKZF1, IKZF3, and CK1α, whereas TMX-4116 selectively degraded CK1α with over 70% degradation while completely sparing PDE6D, IKZF1, and IKZF3 [1]. Proteome-wide analysis confirmed CK1α as the sole primary target degraded by TMX-4116 under the tested conditions, with no down-regulation of PDE6D, IKZF1, or IKZF3 detected [1]. This selectivity profile was retained across three hematological cell lines [1].

CK1α-Selective Degradation vs. FPFT-2216
Head-to-head
TMX-4116 (1 µM): >70% CK1α degradation, no PDE6D/IKZF1/3 degradation. FPFT-2216 degrades all four neosubstrates.
Supports CK1α-selective probe use with minimal neosubstrate crosstalk
Proteome-wide analysis in MOLT4 cells; selectivity retained across three cell lines
CK1α degradation molecular glue selectivity IKZF1/IKZF3 sparing targeted protein degradation

CK1α Degradation Potency vs. Lenalidomide

Lenalidomide, the only FDA-approved drug known to induce CK1α degradation, exhibits only modest efficacy, producing incomplete CK1α degradation at concentrations up to 10 µM [1]. In contrast, TMX-4116 achieves a DC50 below 200 nM (i.e., >50-fold more potent on a concentration basis) for CK1α degradation in MOLT4, Jurkat, and MM.1S cells [2]. While direct head-to-head data are not available from a single study, the quantitative disparity in degradation efficiency is substantial: lenalidomide fails to achieve complete CK1α degradation even at 10 µM, whereas TMX-4116 achieves robust degradation at sub-µM concentrations [1][2].

CK1α Degradation Potency vs. Lenalidomide
Cross-study context
TMX-4116 DC50
Enables complete CK1α target engagement at research-relevant concentrations
No direct head-to-head experiment; compared across independent studies
CK1α Selectivity vs. SJ7095
Cross-study context
TMX-4116: CK1α DC50 50 = 35 nM, IKZF1 DC50 = 33 nM.
Provides cleaner CK1α perturbation without IKZF1-mediated transcriptional interference
SJ7095 data from MOLM-13 cells; potency advantage offset by selectivity profile
Selectivity Across Hematological Cell Lines
Supporting data
CK1α selectivity maintained in MOLT4, Jurkat, and MM.1S cells at 1 µM. Sister compound TMX-4113 lost selectivity in MM.1S.
Multi-line consistency supports broader applicability of selectivity profile
Immunoblot analysis; single cell-line artifacts less likely
CK1α degrader potency lenalidomide comparison DC50 hematological malignancy

CK1α Selectivity vs. SJ7095

SJ7095, a molecular glue degrader disclosed by St. Jude, degrades CK1α with a DC50 of 35 nM but also potently degrades IKZF1 with a DC50 of 33 nM at 4 h, making it a dual CK1α/IKZF1 degrader [1]. In contrast, TMX-4116 spares IKZF1 and IKZF3 entirely at concentrations up to 1 µM, as demonstrated by immunoblot and quantitative proteomics [2]. Although SJ7095 achieves a lower absolute DC50 for CK1α (35 nM versus <200 nM for TMX-4116), this ~6-fold difference in potency is offset by the qualitative gain in target selectivity: TMX-4116 enables attribution of phenotypic effects specifically to CK1α degradation without the confounding contribution of IKZF1/3 depletion [1][2].

CK1α Selectivity vs. SJ7095
Cross-study context
TMX-4116: CK1α DC50 50 = 35 nM, IKZF1 DC50 = 33 nM.
Provides cleaner CK1α perturbation without IKZF1-mediated transcriptional interference
SJ7095 data from MOLM-13 cells; potency advantage offset by selectivity profile
CK1α selectivity IKZF1 degradation SJ7095 comparison chemical probe

Selectivity Across Hematological Cell Lines

Cell-type-dependent degradation profiles are a well-documented challenge for molecular glue degraders, and selectivity observed in one cell line does not reliably translate to others [1]. TMX-4116 was explicitly evaluated for this property: its CK1α degradation preference, with DC50 values below 200 nM and no detectable degradation of PDE6D, IKZF1, or IKZF3, was retained across MOLT4 (T-cell acute lymphoblastic leukemia), Jurkat (T-cell leukemia), and MM.1S (multiple myeloma) cell lines [1]. This multi-line consistency contrasts with the behavior of TMX-4113, an analog in the same series, which lost selectivity in MM.1S cells and degraded over 50% of CK1α at 40 nM despite being designed as a PDE6D-selective degrader [1].

Selectivity Across Hematological Cell Lines
Supporting data
CK1α selectivity maintained in MOLT4, Jurkat, and MM.1S cells at 1 µM. Sister compound TMX-4113 lost selectivity in MM.1S.
Multi-line consistency supports broader applicability of selectivity profile
Immunoblot analysis; single cell-line artifacts less likely
cell line consistency CK1α degradation MOLT4 Jurkat MM.1S

TMX-4116 Research Applications


CK1α Probe for Del(5q) MDS and Myeloma

TMX-4116 is the preferred CK1α degrader for experiments requiring isolation of CK1α-dependent phenotypes from IKZF1/3-mediated effects. Unlike lenalidomide, which produces only incomplete CK1α degradation at micromolar concentrations, TMX-4116 achieves robust degradation at sub-200 nM concentrations, enabling complete target engagement in del(5q) MDS and multiple myeloma cell models [1][2]. Its selectivity over IKZF1/3 is critical, as IKZF1/3 degradation is the primary efficacy driver of lenalidomide in multiple myeloma and would confound interpretation of CK1α-specific biology [1].

Proteome-Wide CK1α Selectivity Profiling

The quantitative proteomics data from the original characterization study demonstrated that CK1α is the sole primary degradation target of TMX-4116 in MOLT4 cells, with no significant off-target degradation of PDE6D, IKZF1, IKZF3, or other proteins detected [1]. This clean proteomic signature makes TMX-4116 suitable for chemoproteomics experiments, ubiquitin remnant profiling, and downstream signaling studies (e.g., p53 activation, Wnt/β-catenin pathway modulation) where multi-target degraders like FPFT-2216 or SJ7095 would introduce confounding variables [1][3].

CRBN Neosubstrate Profiling Panels

In side-by-side HTRF immunoassay profiling of six CRBN modulators (thalidomide, lenalidomide, iberdomide, FPFT-2216, TMX-4116, and eragidomide) across five neosubstrates (IKZF1, IKZF3, CK1α, SALL4, GSPT1), TMX-4116 exhibited a distinct degradation signature focused on CK1α, with clearly differentiated activity from IKZF1/3-selective degraders (iberdomide) and GSPT1-selective degraders (eragidomide) [4]. This positions TMX-4116 as an essential component of degrader selectivity panels for CRBN neosubstrate profiling and for benchmarking novel CK1α degraders [4].

Molecular Glue Scaffold SAR Studies

TMX-4116 was derived from FPFT-2216 through removal of the cyclic amide moiety, a specific structural modification that reprogrammed CRBN neosubstrate specificity from multi-target (PDE6D + IKZF1/3 + CK1α) to CK1α-selective degradation [1]. This well-characterized chemical trajectory, documented in the primary medicinal chemistry paper, makes TMX-4116 a valuable reference compound for SAR campaigns aimed at engineering neosubstrate selectivity in glutarimide-based molecular glue libraries [1].

Application
Selection Property
Validation Focus
Del(5q) MDS and Myeloma CK1α Studies
IKZF1/3-sparing CK1α degradation
Target engagement and downstream endpoint validation
Chemoproteomics and Ubiquitin Profiling
Clean proteomic signature
Verify sole CK1α target engagement without confounding neosubstrate degradation
CRBN Neosubstrate Selectivity Panels
Distinct CK1α-focused degradation signature
Benchmark against IKZF1/3 and GSPT1 degraders in HTRF panels
Glutarimide SAR and Neosubstrate Reprogramming
Structural trajectory from multi-target to CK1α-selective
Reproduce CK1α selectivity in novel molecular glue analogs

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